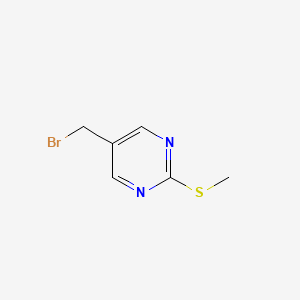

5-(Bromomethyl)-2-(methylthio)pyrimidine

Vue d'ensemble

Description

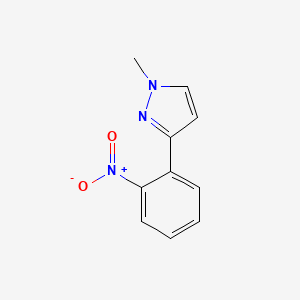

5-(Bromomethyl)-2-(methylthio)pyrimidine is a chemical compound with the empirical formula C6H6BrNS . It is a member of the pyrimidine family, which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves a palladium-catalyzed C–S coupling of the corresponding 5-bromo nucleoside derivative and alkyl thiol . The butyl 3-mercaptopropionate coupling products can be further converted to the corresponding disulphides, the stable precursors of 5-mercaptopyrimidine nucleosides .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrC1=CC=C(SC)C=N1 . This indicates that the molecule contains a bromomethyl group attached to the 5th position and a methylthio group attached to the 2nd position of the pyrimidine ring . Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 204.09 . Its InChI key isIFMCOWPTUPYFCT-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Antiviral Applications

- Antiretroviral Activity : A study by Hocková et al. (2003) detailed the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the 5-bromo compound, a derivative of "5-(Bromomethyl)-2-(methylthio)pyrimidine", showed marked inhibition of retrovirus replication in cell culture, indicating its potential as an antiretroviral agent. The 5-methyl derivative exhibited significant inhibitory activity against HIV and Moloney murine sarcoma virus, highlighting the importance of the bromomethyl group in the pyrimidine ring for antiviral activity (Hocková et al., 2003).

Antimicrobial Applications

- Antimicrobial Additives : El‐Wahab et al. (2015) synthesized compounds containing "this compound" derivatives, which, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects against a range of microbial strains. This demonstrates the compound's potential as an antimicrobial additive for surface coatings and inks (El‐Wahab et al., 2015).

Synthetic Applications

Heterocyclic Compound Synthesis : The synthesis and functionalization of various heterocyclic compounds, such as thiazolo[3,2-a]pyrimidine derivatives, utilize "this compound" as a key intermediate. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological relevance (Studzińska et al., 2014).

Synthesis of Tricyclic Heterocycles : Bazazan et al. (2013) developed a method for synthesizing a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, and its derivatives starting from "this compound". These tricyclic heterocycles are of interest for their potential biological activities and as scaffolds in drug discovery (Bazazan et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that brominated pyrimidine analogues like 5-bromouracil have been studied for their interaction with base pairs consisting of cytosine ©, thymine (t), and uracil (u) .

Mode of Action

Brominated pyrimidine analogues are known to interact with their targets through stacking . In the gas phase, structures of C/BrU, T/BrU, and U/BrU with greater zero-point-corrected binding energies than C/T, T/T, and U/T, respectively, were found .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in the biosynthesis of pyrimidine deoxyribonucleotides .

Result of Action

It is known that brominated pyrimidine analogues can form stable structures with dna-like twists .

Action Environment

It is known that the stacking advantage of brominated pyrimidine analogues is reversed in the gas phase and mostly nullified in water .

Propriétés

IUPAC Name |

5-(bromomethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDEQHBZAMJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B3041481.png)

![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)

![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)

![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)

![4-(chloromethyl)-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3041488.png)

![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3041499.png)